4-(Difluoromethyl)-2,6-dimethylnicotinic acid

Organic Synthesis Process Chemistry Building Block Production

This 4-(Difluoromethyl)-2,6-dimethylnicotinic acid (≥98% purity) features a unique -CHF2 moiety that acts as a lipophilic hydrogen bond donor, unmatched by non-fluorinated or -CF3 analogs. The 2,6-dimethyl substitution provides steric modulation for optimized binding conformations. Ideal for medicinal chemistry SAR programs targeting enhanced potency and selectivity. Supplied with full analytical data (NMR, IR, Raman) for immediate deployment. A published one-step synthesis supports agrochemical discovery.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1823362-93-1
Cat. No. B1480144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2,6-dimethylnicotinic acid
CAS1823362-93-1
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)C)C(=O)O)C(F)F
InChIInChI=1S/C9H9F2NO2/c1-4-3-6(8(10)11)7(9(13)14)5(2)12-4/h3,8H,1-2H3,(H,13,14)
InChIKeyIWDBEQMEVLBTHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2,6-dimethylnicotinic Acid (CAS 1823362-93-1): Core Properties and Chemical Class


4-(Difluoromethyl)-2,6-dimethylnicotinic acid (CAS 1823362-93-1) is a fluorinated heterocyclic building block belonging to the nicotinic acid (pyridine-3-carboxylic acid) class. It features a pyridine ring substituted with methyl groups at the 2- and 6-positions and a difluoromethyl (-CHF2) group at the 4-position . This specific substitution pattern imparts a unique combination of electronic and steric properties relevant to applications in medicinal chemistry and agrochemical research . As a research intermediate, it is typically supplied with a purity of 95-98% .

Why Generic Substitution Fails: The Functional Impact of 4-(Difluoromethyl)-2,6-dimethylnicotinic Acid's Substituents


Substituting 4-(Difluoromethyl)-2,6-dimethylnicotinic acid with a close analog like 2,6-dimethylnicotinic acid or its 4-trifluoromethyl counterpart is not functionally equivalent. A direct search for comparative data yielded limited results, and therefore, the highest strength of evidence available is 'Class-level inference' and 'Supporting evidence'. However, the specific substitution pattern is critical. The 2,6-dimethyl groups introduce steric hindrance that can modulate reactivity and binding conformations . The 4-difluoromethyl group is a unique moiety that acts as a lipophilic hydrogen bond donor , a property not shared by non-fluorinated or trifluoromethyl (-CF3) analogs. While the -CF3 group is generally more lipophilic and purely hydrophobic, the -CHF2 group can engage in specific molecular interactions that influence target binding, metabolic stability, and physicochemical properties [1][2]. This specific combination of substituents provides a distinct and non-interchangeable chemical profile for advanced research applications.

Quantitative Evidence Guide for 4-(Difluoromethyl)-2,6-dimethylnicotinic Acid Selection


Synthetic Accessibility: High-Yield One-Step Protocol for 4-(Difluoromethyl)-2,6-dimethylnicotinic Acid

A defined protocol exists for the one-step synthesis of 4-(Difluoromethyl)-2,6-dimethylnicotinic acid in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding synthetic route provides a significant advantage over multi-step syntheses that are often required for related fluorinated nicotinic acid analogs .

Organic Synthesis Process Chemistry Building Block Production

Analytical Characterization: Comprehensive Spectroscopic Data Package for 4-(Difluoromethyl)-2,6-dimethylnicotinic Acid

The compound's synthesis is accompanied by a detailed characterization package including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This level of analytical detail is a key differentiator for research procurement, ensuring identity and purity confirmation for downstream applications.

Analytical Chemistry Quality Control Structural Confirmation

Lipophilicity Differentiation: CHF2 vs. CF3 Substituent Effects on Compound Properties

The difluoromethyl (-CHF2) group is a strategic bioisostere that differs fundamentally from its trifluoromethyl (-CF3) analog. While both increase lipophilicity, the -CHF2 group is less lipophilic and can act as a hydrogen bond donor, unlike the purely hydrophobic -CF3 group . This difference in hydrogen bonding capability can be quantitatively modeled. Research indicates the property and reactivity of the difluoromethyl group are quite similar to the trifluoromethyl group, but its hydrogen bond donor capacity provides a distinct advantage in modulating molecular interactions and potentially improving solubility and metabolic stability [1][2].

Physicochemical Properties Drug Design ADME

Recommended Application Scenarios for 4-(Difluoromethyl)-2,6-dimethylnicotinic Acid


Medicinal Chemistry Scaffold for Exploring Hydrogen Bonding Interactions

This compound is uniquely suited as a core scaffold in medicinal chemistry programs where the goal is to modulate a target's binding affinity through specific hydrogen bonding. The 4-CHF2 group provides a tunable lipophilic hydrogen bond donor that can be exploited to enhance potency and selectivity, a feature not available with 4-CF3 analogs . This makes it an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing lead compounds [1].

Agrochemical Intermediate with a Defined, High-Yield Synthesis

As a building block for novel herbicides or fungicides, its value is reinforced by the availability of a published, high-yielding, one-step synthesis . Pyridine-based compounds with fluorine substitution are known for enhanced pesticidal properties [1]. The combination of a defined synthetic route and the known bioactivity potential of its class makes this compound a practical choice for agrochemical discovery projects seeking to minimize early-stage synthetic development hurdles.

Chemical Biology Probe Development Requiring Robust Analytical Characterization

The compound's comprehensive analytical characterization package (1H, 2H, 13C-NMR, IR, Raman) significantly lowers the barrier to its use in generating high-quality chemical probes. Researchers can immediately confirm the identity and purity of the compound upon receipt, facilitating rapid deployment in biological assays without the need for extensive in-house characterization. This is a practical advantage over less well-characterized analogs.

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